Cas no 57210-34-1 (Basic Orange 33)

Basic Orange 33 structure
Basic Orange 33 structure
Product Name:Basic Orange 33
Numero CAS:57210-34-1
MF:C19H26ClN5O2
MW:391.895042896271
CID:374857
PubChem ID:92707
Update Time:2025-04-19

Basic Orange 33 Proprietà chimiche e fisiche

Nomi e identificatori

    • Basic Orange 33
    • [2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]trimethylammonium chloride
    • CATIONIC ORANGE R
    • Cationic Orange RN
    • Einecs 260-623-0
    • Ethanaminium,2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)-N,N,N-trimethyl-,chloride
    • Ethanaminium,2-(ethyl(4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)-N,N,N-trimethyl-,chloride (1:1)
    • Ethanaminium,2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]aminol-N,N,N-trimethyl-chloride]
    • Rifa Cationic Orange 3R.
    • (2-(Ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl)trimethylammonium chloride
    • Ethanaminium, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]-N,N,N-trimethyl-, chloride
    • 57210-34-1
    • NS00020945
    • Ethanaminium, 2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)-N,N,N-trimethyl-, chloride
    • Ethanaminium, 2-(ethyl(4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)-N,N,N-trimethyl-, chloride (1:1)
    • DTXSID50884695
    • NS00086371
    • Ethanaminium, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-N,N,N-trimethyl-, chloride (1:1)
    • DTXSID50275903
    • Inchi: 1S/C19H26N5O2.ClH/c1-5-22(14-15-24(2,3)4)18-10-6-16(7-11-18)20-21-17-8-12-19(13-9-17)23(25)26;/h6-13H,5,14-15H2,1-4H3;1H/q+1;/p-1/b21-20+;
    • Chiave InChI: CDXPPAZRPFJAIY-ANVLNOONSA-M
    • Sorrisi: [Cl-].[O-][N+](C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)N(CC)CC[N+](C)(C)C)=O

Proprietà calcolate

  • Massa esatta: 391.17800
  • Massa monoisotopica: 391.1775028g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 7
  • Complessità: 456
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 73.8Ų

Proprietà sperimentali

  • PSA: 73.78000
  • LogP: 2.06990
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd